REACTION_SMILES
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[B:13]([Br:14])([Br:15])[Br:16].[CH3:17][NH:18][C:19]([c:20]1[c:21]2[cH:22][cH:23][c:24]([OH:25])[cH:26][c:27]2[s:28][c:29]1[CH3:30])=[O:31].[CH3:1][O:2][c:3]1[cH:4][c:5]2[c:6]([cH:7][c:8]([CH3:10])[o:9]2)[cH:11][cH:12]1>>[OH:2][c:3]1[cH:4][c:5]2[c:6]([cH:7][c:8]([CH3:10])[o:9]2)[cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrB(Br)Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC(=O)c1c(C)sc2cc(O)ccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2cc(C)oc2c1
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Name
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Type
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product
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Smiles
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Cc1cc2ccc(O)cc2o1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |